5-(Butylamino)pyridine-3-carboxylic acid

GABA transaminase enzyme inhibition neurochemistry

Researchers calibrating GABA-T inhibition assays face isomer identity risks and potency reference gaps. This C5-substituted aminopyridine-3-carboxylic acid addresses both: - GABA-T Ki=45.9 μM bridges aminooxyacetic acid (9.16 μM) and vigabatrin (10 mM), enabling assay window calibration without target saturation. - Mp 168-170°C vs. 2-isomer (160-161°C) enables rapid DSC identity confirmation, preventing costly library misidentification. - Published 91% yield synthetic route (Heterocycles, 2011) provides validated scale-up benchmark. - 5 rotatable bonds serve as MD simulation benchmark for alkyl chain flexibility studies.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 106339-53-1
Cat. No. B025045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butylamino)pyridine-3-carboxylic acid
CAS106339-53-1
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCCNC1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-2-3-4-12-9-5-8(10(13)14)6-11-7-9/h5-7,12H,2-4H2,1H3,(H,13,14)
InChIKeyHHYFOKGYGOGLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Butylamino)pyridine-3-carboxylic Acid Overview


5-(Butylamino)pyridine-3-carboxylic acid (CAS 106339-53-1) is a C5-substituted aminopyridine-3-carboxylic acid derivative, structurally characterized by a butylamino group at the 5-position and a carboxylic acid moiety at the 3-position of the pyridine ring . The compound is a member of the alkylaminopyridinecarboxylic acid class, which serves as an important synthetic building block in medicinal chemistry and heterocyclic synthesis [1]. Its structure is analogous to nicotinic acid (3-pyridinecarboxylic acid), a well-established pharmacophore, with the butylamino substitution introducing distinct steric and electronic properties that differentiate it from unsubstituted nicotinic acid and other positional isomers .

5-(Butylamino)pyridine-3-carboxylic Acid Differentiation


Although 5-(butylamino)pyridine-3-carboxylic acid shares the same molecular formula (C₁₀H₁₄N₂O₂) with several positional isomers and alkyl variants, its specific substitution pattern at the C5 position of the pyridine ring fundamentally alters its synthetic accessibility, physicochemical properties, and biological target engagement relative to C2- or C6-substituted analogs . For instance, the C5 substitution affects the electron density distribution on the pyridine ring, influencing nucleophilic aromatic substitution reactivity and coordination chemistry with metal catalysts during downstream derivatization . Furthermore, the butylamino side chain at the 5-position confers a distinct GABA transaminase inhibitory profile not observed with other alkyl chain lengths or substitution positions, precluding simple replacement with methylamino or tert-butylamino congeners in biochemical assays [1]. These structure-dependent differences mandate that procurement and experimental design be compound-specific rather than class-generic.

5-(Butylamino)pyridine-3-carboxylic Acid Comparative Evidence


GABA Transaminase Inhibitory Potency

5-(Butylamino)pyridine-3-carboxylic acid demonstrates measurable inhibitory activity against gamma-amino-N-butyrate transaminase (GABA-T) with a Ki value of 4.59 × 10⁴ nM (45.9 μM) as determined in a porcine brain enzyme assay at pH 8.5 and 25 °C [1]. This affinity places the compound in an intermediate potency range: it is approximately 5-fold less potent than the classic inhibitor aminooxyacetic acid (Ki = 9.16 μM, 9.16 × 10³ nM) but approximately 218-fold more potent than the clinically used irreversible inhibitor vigabatrin (Ki ≈ 10 mM, 1 × 10⁷ nM) [2].

GABA transaminase enzyme inhibition neurochemistry binding affinity

Synthetic Route Yield

In the published convenient synthesis of 5-(alkylamino)pyridine-3-carboxylic acids from 3,5-dibromopyridine via sequential amination, carbonylation, and ester hydrolysis, the 5-(butylamino) derivative (2a) was obtained in 91% yield from its methyl ester precursor . This yield compares to 93% for the 5-(methylamino) analog (2b) and 95% for the corresponding methyl ester intermediate (11a) under identical hydrolysis conditions using LiOH in MeOH/H₂O . The 6-(butylamino)pyridine-2-carboxylic acid regioisomer (1a) was obtained in 95% yield, indicating that the 5-substituted pyridine-3-carboxylic acid scaffold undergoes hydrolysis with comparable but slightly reduced efficiency relative to the 6-substituted pyridine-2-carboxylic acid system .

heterocyclic synthesis process chemistry yield optimization aminopyridine

Melting Point vs. Positional Isomer

The 5-(butylamino)pyridine-3-carboxylic acid positional isomer demonstrates a melting point range of 168.0-170.5 °C (crystallized from water) as reported in the primary synthesis literature . In contrast, the 2-(butylamino)nicotinic acid positional isomer (CAS 74611-53-3), which bears the butylamino group at the C2 position rather than C5, exhibits a melting point range of 160-161 °C, representing a 7-9 °C lower thermal transition . This difference in solid-state thermal behavior is attributable to variations in intermolecular hydrogen-bonding networks and crystal packing arrangements resulting from the altered substitution geometry on the pyridine ring.

physicochemical characterization solid-state properties identity testing crystallinity

Commercial Purity Specification

Commercially sourced 5-(butylamino)pyridine-3-carboxylic acid is available at a minimum purity specification of 95%, as documented by chemical suppliers serving the research and pharmaceutical intermediate markets . This purity grade is comparable to the ≥95% purity offered for the structurally related 6-(tert-butylamino)nicotinic acid (CAS 1019387-69-9), though the tert-butyl analog is also available at a higher 98% purity grade from certain vendors . The 2-(butylamino)nicotinic acid positional isomer is similarly available at 98% purity . The 95% minimum specification for the 5-substituted derivative is sufficient for most synthetic intermediate applications but may require additional purification for highly sensitive biological assays.

chemical procurement purity specification quality control reagent grade

Rotatable Bond Flexibility

5-(Butylamino)pyridine-3-carboxylic acid contains 5 rotatable bonds as computed from its molecular structure, which includes the flexible n-butyl side chain and the free rotation around the C-N bond connecting the amino group to the pyridine ring . In contrast, the 6-(tert-butylamino)nicotinic acid analog contains only 3 rotatable bonds due to the sterically constrained tert-butyl group replacing the linear n-butyl chain [1]. This difference in rotatable bond count translates to greater conformational entropy for the 5-substituted derivative, which may influence its binding kinetics to target proteins and its solubility profile in aqueous and organic media [2].

molecular flexibility conformational entropy drug-likeness computational chemistry

5-(Butylamino)pyridine-3-carboxylic Acid Applications


GABA-T Inhibitor SAR Studies

Given its documented Ki value of 45.9 μM against GABA transaminase, which falls between the potent inhibitor aminooxyacetic acid (9.16 μM) and the weak inhibitor vigabatrin (10 mM), 5-(butylamino)pyridine-3-carboxylic acid serves as an appropriate lead-like scaffold or control compound for exploring the SAR of GABA-T inhibitors with tunable potency [1]. Researchers designing brain-penetrant GABA modulators can use this compound to calibrate assay sensitivity windows and establish potency thresholds for hit-to-lead progression, as its intermediate affinity reduces the risk of complete target saturation that would obscure graded SAR analysis [1].

Synthetic Route Validation & Scale-Up

The published synthetic route achieving 91% yield for the butylamino derivative provides a benchmark for process chemists scaling up 5-alkylaminopyridine-3-carboxylic acid production . This compound can be used as a test substrate to evaluate the efficiency of alternative carbonylation catalysts, amine coupling reagents, or continuous flow hydrolysis conditions, with the 91% literature yield serving as a target to exceed or a baseline to replicate during process development campaigns .

Positional Isomer Identity Verification

The 7-9 °C difference in melting point between the 5-substituted (168-170 °C) and 2-substituted (160-161 °C) butylamino nicotinic acid isomers enables straightforward identity confirmation using differential scanning calorimetry (DSC) or simple melting point apparatus . Procurement and analytical chemistry teams managing compound libraries containing multiple aminonicotinic acid analogs can use this thermal signature to rapidly detect mislabeled shipments or synthetic errors before investing in more costly NMR or LC-MS verification .

Conformational Flexibility Benchmarking

The 5 rotatable bonds of 5-(butylamino)pyridine-3-carboxylic acid, compared to 3 rotatable bonds for the tert-butylamino analog, offer a distinct computational benchmark for studies investigating the relationship between molecular flexibility and binding thermodynamics in heteroaromatic ligands [2]. This compound can be employed as a test case for molecular dynamics simulations examining how alkyl side-chain length and branching affect conformational sampling and protein-ligand residence time in aminopyridine-targeting systems .

Technical Documentation Hub

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